molecular formula C8H7F2NO2 B1390522 Methyl 3-amino-2,6-difluorobenzoate CAS No. 84832-02-0

Methyl 3-amino-2,6-difluorobenzoate

Cat. No. B1390522
CAS RN: 84832-02-0
M. Wt: 187.14 g/mol
InChI Key: IUXHGFLADBGDTR-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2,6-difluorobenzoate” is a fluorinated aromatic ester . It is a compound with the molecular formula C8H7F2NO2 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-2,6-difluorobenzoate” is characterized by the presence of an aromatic ring with two fluorine atoms and one amino group attached. The carboxyl group of the benzoic acid is esterified with a methyl group .


Physical And Chemical Properties Analysis

“Methyl 3-amino-2,6-difluorobenzoate” has a molecular weight of 187.15 . It is a liquid at room temperature . The predicted boiling point is 295.7±40.0 °C, and the predicted density is 1.355±0.06 g/cm3 .

Scientific Research Applications

Metabolic Studies in Agriculture

Methyl 3-amino-2,6-difluorobenzoate is studied in the context of agricultural chemicals. For example, triflusulfuron methyl, a compound containing a structurally similar moiety, is investigated for its metabolism in microbial systems and rats. This research is crucial for understanding the environmental and biological impacts of agricultural herbicides (Dietrich, Reiser, & Stieglitz, 1995).

Synthesis for Medical Imaging

In the field of medical imaging, compounds related to methyl 3-amino-2,6-difluorobenzoate are synthesized for potential use in Positron Emission Tomography (PET) imaging. These compounds aid in visualizing specific cellular processes, thus contributing to cancer diagnosis and research (Wang, Gao, Miller, & Zheng, 2013).

Herbicide Development

Research also focuses on developing and understanding selective herbicides like triflusulfuron methyl. Studies delve into its mechanism of action, particularly how it targets certain enzymes in weeds while being safe for crops like sugar beets. This is important for developing more efficient and environmentally friendly herbicides (Wittenbach, Koeppe, Lichtner, Zimmerman, & Reiser, 1994).

Chemical Synthesis and Reactivity

The compound and its derivatives are also a subject of interest in chemical synthesis and reactivity studies. For example, methyl 2,6-difluoro-4-(pivaloylamino)benzoate and related compounds are synthesized to understand the effects of fluorine on regiocontrol in chemical reactions. This contributes to the broader understanding of chemical reactivity and synthesis techniques (Thornton & Jarman, 1990).

Molecular and Cellular Studies

In the context of molecular biology, compounds structurally similar to methyl 3-amino-2,6-difluorobenzoate are used to study cell signaling pathways. For instance, research on the methylation of specific amino acids in proteins provides insights into cellular communication and response mechanisms (Ahlgren & Ordal, 1983).

Development of Fluorescent Sensors

The chemical structure of methyl 3-amino-2,6-difluorobenzoate aids in the development of fluorescent sensors. These sensors are used for detecting specific metal ions, which has applications in environmental monitoring and medical diagnostics (Ye, Sun, Li, Zhi, Wu, & Wang, 2014).

Safety and Hazards

“Methyl 3-amino-2,6-difluorobenzoate” is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl 3-amino-2,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXHGFLADBGDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670230
Record name Methyl 3-amino-2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2,6-difluorobenzoate

CAS RN

84832-02-0
Record name Methyl 3-amino-2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 2,6-difluoro-3-nitrobenzoate (25 g, 115 mmol) in MeOH (150 mL) was added 5% palladium on carbon (2.5 g). The mixture was stirred under H2 atmosphere (50 psi/25° C.) for 12 h. The catalyst was filtered, and the filtrate was concentrated under the reduced pressure to dryness to give the product of Step C (20 g, 93.0%). 1H NMR (400 MHz, DMSO-d6) δ ppm 6.95-7.10 (m, 2H), 3.86 (s, 3H)
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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